molecular formula C8H6F2O B1314739 4-(Difluoromethyl)benzaldehyde CAS No. 55805-29-3

4-(Difluoromethyl)benzaldehyde

Cat. No. B1314739
CAS RN: 55805-29-3
M. Wt: 156.13 g/mol
InChI Key: UMZKSQJPDSRGJG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . It is also known by other names such as 4-(Difluormethyl)benzaldehyd in German, 4-(Difluorométhyl)benzaldéhyde in French, and Benzaldehyde, 4-(difluoromethyl)- .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethyl)benzaldehyde consists of a benzene ring substituted with a difluoromethyl group (-CF2H) and a formyl group (-CHO) . The InChI code for this compound is 1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethyl)benzaldehyde are not available, it’s important to note that benzaldehyde derivatives are often involved in various organic reactions, including nucleophilic addition reactions, oxidation reactions, and condensation reactions .


Physical And Chemical Properties Analysis

4-(Difluoromethyl)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 230.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 86.9±18.7 °C . The compound has a refractive index of 1.505 and a molar refractivity of 38.3±0.3 cm3 .

Scientific Research Applications

While specific applications of “4-(Difluoromethyl)benzaldehyde” are not readily available, it’s known that this compound is used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:

  • Synthesis of Difluoroalkanes : Difluoroalkanes are important in various fields such as pharmaceuticals, agrochemicals, and materials science . “4-(Difluoromethyl)benzaldehyde” could potentially be used in the synthesis of difluoroalkanes .

  • Fluorination of Aldehydes and Ketones : The compound could be used in the fluorination of aldehydes and ketones to produce gem-difluorides . This process is important in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals .

  • Synthesis of Fluoroalkenes and gem-Difluoromethylenes : The compound could potentially be used in the synthesis of fluoroalkenes and gem-difluoromethylenes . These compounds have various applications in organic synthesis .

  • Decarboxylative Fluorination : The compound could potentially be used in a decarboxylative fluorination reaction to produce either gem-difluoroalkanes or α-fluorocarboxylic acids . This reaction has applications in the synthesis of fluorinated organic compounds .

  • Fluorination of Styrene Derivatives : The compound could potentially be used in the fluorination of styrene derivatives to produce (2,2-difluoroethyl)arenes . This process is important in the synthesis of fluorinated aromatic compounds .

  • Deoxyfluorination of Benzaldehydes and α-Ketoesters : The compound could potentially be used in the deoxyfluorination of benzaldehydes and α-ketoesters . This process is important in the synthesis of fluorinated organic compounds .

While specific applications of “4-(Difluoromethyl)benzaldehyde” are not readily available, it’s known that this compound is used as a building block in organic chemistry . Here are some potential applications based on its chemical properties:

  • Synthesis of Difluoroalkanes : Difluoroalkanes are important in various fields such as pharmaceuticals, agrochemicals, and materials science . “4-(Difluoromethyl)benzaldehyde” could potentially be used in the synthesis of difluoroalkanes .

  • Fluorination of Aldehydes and Ketones : The compound could be used in the fluorination of aldehydes and ketones to produce gem-difluorides . This process is important in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals .

  • Synthesis of Fluoroalkenes and gem-Difluoromethylenes : The compound could potentially be used in the synthesis of fluoroalkenes and gem-difluoromethylenes . These compounds have various applications in organic synthesis .

  • Decarboxylative Fluorination : The compound could potentially be used in a decarboxylative fluorination reaction to produce either gem-difluoroalkanes or α-fluorocarboxylic acids . This reaction has applications in the synthesis of fluorinated organic compounds .

  • Fluorination of Styrene Derivatives : The compound could potentially be used in the fluorination of styrene derivatives to produce (2,2-difluoroethyl)arenes . This process is important in the synthesis of fluorinated aromatic compounds .

  • Deoxyfluorination of Benzaldehydes and α-Ketoesters : The compound could potentially be used in the deoxyfluorination of benzaldehydes and α-ketoesters . This process is important in the synthesis of fluorinated organic compounds .

Safety And Hazards

4-(Difluoromethyl)benzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 4-(Difluoromethyl)benzaldehyde are not available, it’s worth noting that difluoromethylated compounds are of significant interest in the field of medicinal chemistry . They are often used as bioisosteres for hydrogen, methyl, hydroxyl, and amino groups, and can improve the metabolic stability, lipophilicity, and bioavailability of drug molecules .

properties

IUPAC Name

4-(difluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKSQJPDSRGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472060
Record name 4-(difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)benzaldehyde

CAS RN

55805-29-3
Record name 4-(difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid pyridinium chlorochromate (8.22 g, 38.1 mmol) was added slowly to a mixture of Example 38B (4.02 g, 25.4 mmol) and celite filter aid (8.5 g) in CH2Cl2 (125 mL) at ambient temperature. The reaction was allowed to proceed for 30 min, and then filtered. The filtrate was concentrated in vacuo to give a black oil. Flash chromatography (Analogix® Intelliflash 280™; 15% EtOAc/hexanes eluant; SF40-115 g column) yielded 3.68 g (93%) of the title compound as a colorless oil. 1HNMR (300 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.08-8.02 (m, 2H), 7.84-7.76 (m, 2H), 7.18 (t, J=55.5, 1H).
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JT Ernst, PA Thompson, C Nilewski… - Journal of medicinal …, 2020 - ACS Publications
Dysregulation of protein translation is a key driver for the pathogenesis of many cancers. Eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase, is a critical …
Number of citations: 78 pubs.acs.org
L Xu - 2017 - search.proquest.com
This thesis details the author’s contributions to the fields of difluoromethylation and polydifluoromethylation chemistries. State-of-the-art methodology in difluoromethylation is achieved …
Number of citations: 1 search.proquest.com
J Bour - 2018 - deepblue.lib.umich.edu
A recent resurgence in nickel catalysis research has demonstrated that nickel-based catalyst systems are promising candidates to solve many outstanding problems in cross-coupling …
Number of citations: 0 deepblue.lib.umich.edu
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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